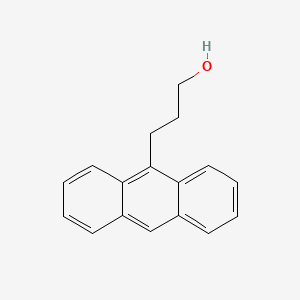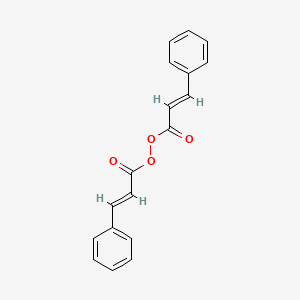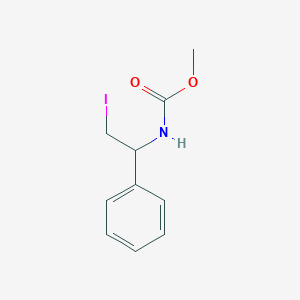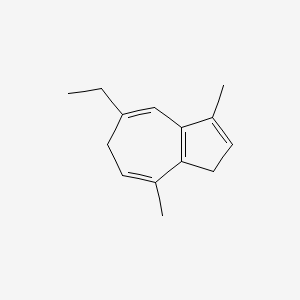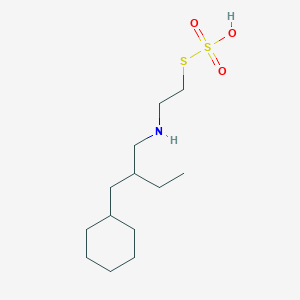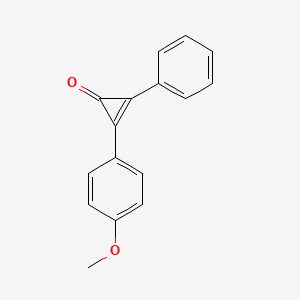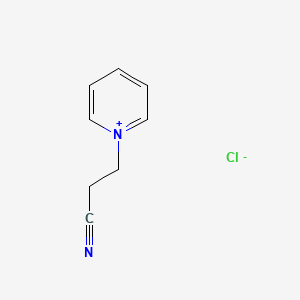
CID 71355444
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71355444” is a chemical entity registered in the PubChem database
Preparation Methods
The synthesis of CID 71355444 involves specific synthetic routes and reaction conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out in a one-step process, where the reactants are combined under controlled conditions to yield the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 71355444 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
CID 71355444 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a fluorescent probe for detecting specific molecules . In biology, it is employed in studies involving cellular imaging and tracking due to its fluorescent properties. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a diagnostic tool for detecting certain diseases. In industry, it is utilized in the development of new materials and technologies, particularly in the field of optoelectronics.
Mechanism of Action
The mechanism of action of CID 71355444 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
CID 71355444 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other fluorescent probes and reagents used in chemical synthesis. For example, compounds like (E)-2-((4-(dimethylamino)benzylidene)amino)benzoic acid and (E)-2-((4-(methoxy)benzylidene)amino)benzoic acid share structural similarities with this compound but differ in their specific functional groups and reactivity . These differences can influence their behavior in chemical reactions and their suitability for various applications.
Properties
CAS No. |
12014-78-7 |
|---|---|
Molecular Formula |
CePb3 |
Molecular Weight |
7.6e+02 g/mol |
InChI |
InChI=1S/Ce.3Pb |
InChI Key |
XWYJPCLSSFCHKB-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)



![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
